molecular formula C8H9BrFN B1406186 1-(2-Bromo-5-fluorophenyl)ethanamine CAS No. 1270416-49-3

1-(2-Bromo-5-fluorophenyl)ethanamine

Cat. No.: B1406186
CAS No.: 1270416-49-3
M. Wt: 218.07 g/mol
InChI Key: CQRICPAZGLNNEM-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)ethanamine is an organic compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is further connected to an ethanamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-fluorophenyl)ethanamine can be synthesized through several methods, including:

  • Bromination and Fluorination: Starting with 1-(2-bromo-5-fluorophenyl)ethanol, the compound can undergo a reduction reaction to replace the hydroxyl group with an amine group.

  • Amination of Halogenated Compounds: Another method involves the amination of 2-bromo-5-fluorobenzene using ammonia or an amine source under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving halogenated intermediates and amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)ethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)ethanamine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-fluorophenyl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromo-5-fluorophenyl)ethanamine is similar to other halogenated phenyl compounds, such as 1-(2-chloro-5-fluorophenyl)ethanamine and 1-(2-bromo-4-fluorophenyl)ethanamine. These compounds share structural similarities but differ in the position and type of halogen atoms, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRICPAZGLNNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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